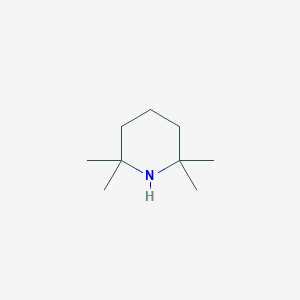

2,2,6,6-Tetramethylpiperidine

Descripción general

Descripción

Synthesis Analysis

2,2,6,6-Tetramethylpiperidine, often encountered in the context of its derivatives and reactions, plays a crucial role in organic chemistry. While specific synthesis routes directly to 2,2,6,6-Tetramethylpiperidine are not detailed in the papers provided, the literature on related heterocyclic compounds and their synthetic strategies offers valuable insights. For instance, the synthesis of spiropiperidines involves methodologies that could be adapted for synthesizing 2,2,6,6-Tetramethylpiperidine derivatives, highlighting the exploration of three-dimensional chemical space by medicinal chemists (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

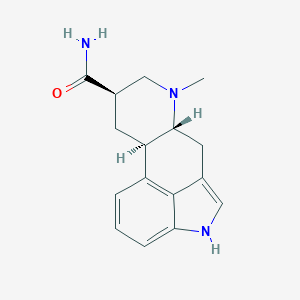

The molecular structure of 2,2,6,6-Tetramethylpiperidine can be understood by examining related compounds. The review of the configurational isomerism of cyclic tetraamines provides insight into the complexity of nitrogen-containing cycles and their stereochemistry, which is relevant for understanding the structural nuances of 2,2,6,6-Tetramethylpiperidine and its derivatives (Curtis, 2012).

Chemical Reactions and Properties

The paramagnetic amino acid TOAC, closely related to tetramethylpiperidine through its structure, demonstrates the utility of cyclic, nitrogen-rich molecules in probing peptide dynamics and structures. This reflects on the chemical versatility and reactive nature of 2,2,6,6-Tetramethylpiperidine derivatives in biological systems (Schreier et al., 2012).

Physical Properties Analysis

Although the physical properties specific to 2,2,6,6-Tetramethylpiperidine are not directly reported, the study of related compounds offers a framework for understanding how substituents and structural modifications impact properties such as solubility, stability, and reactivity. The detailed investigation into tetrazole-containing compounds, for example, sheds light on how nitrogen heterocycles behave physically and chemically, which is indirectly relevant to 2,2,6,6-Tetramethylpiperidine (Popova & Trifonov, 2015).

Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine's chemical properties, particularly its reactivity and interactions, can be inferred from studies on similar compounds. The extensive work on TOAC, including its incorporation into peptides and the resulting impact on peptide behavior, underscores the significant chemical functionality that tetramethylpiperidine structures can impart to larger molecules. This is especially true in the context of biological interactions and the probing of structural dynamics within peptides (Schreier et al., 2012).

Aplicaciones Científicas De Investigación

Material Science and Biochemistry

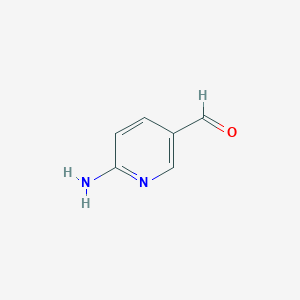

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is used as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it a valuable tool in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Membrane Structure Studies

The compound is employed as a spin-label called TEMPO for studying the structure of biological membranes in nerve and muscle cells. This paramagnetic probe provides characteristic resonance spectra in hydrophobic regions of these membranes (Hubbell & McConnell, 1968).

Antioxidants and Radioprotectors

Novel derivatives like Tempace and Troxyl, synthesized from 2,2,6,6-tetramethylpiperidine, act as scavengers of superoxide and inhibitors in the Fenton reaction. They are also promising radioprotectors (Metodiewa, Skolimowski, & Karolczak, 1996).

Electrochemical Applications

In electrochemistry, 1-chloro-2,2,6,6-tetramethylpiperidine forms a stable cation-radical during oxidation, leading to the formation of 2,2,6,6-tetramethylpiperidin-1-oxyl, a compound of interest in various electrochemical processes (Kagan et al., 2009).

Polymer Research

The integration of TEMPO into polymers creates new applications, especially in organic oxidation reactions and battery technologies. Polymeric TEMPO derivatives are synthesized for use as catalysts in oxidation reactions, enhancing efficiency and reuse potential (Öztürk, Yücel, & Akdag, 2020).

Spin-Labeled Peptide Synthesis

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is utilized in the solid-phase synthesis of peptides. Its role as an electron paramagnetic resonance probe and fluorescence quencher is significant in synthesizing spin-labeled peptides (Martin et al., 2001).

Chemical Synthesis

This compound catalyzes ortho-selective chlorination of phenols, offering greater selectivity than other amine catalysts. This property is particularly useful in synthetic chemistry for specific functional group modifications (Saper & Snider, 2014).

Mecanismo De Acción

Target of Action

2,2,6,6-Tetramethylpiperidine (TMP) is an organic compound of the amine class . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals . The primary targets of TMP are the molecules it interacts with in these reactions, such as allylic chlorides, heterocyclic thiols, and CO2 .

Mode of Action

TMP interacts with its targets through various chemical reactions. For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also react with heterocyclic thiols in the presence of iodine as an oxidant to produce sulfenamide compounds . Furthermore, TMP can undergo N-methylation by reacting with CO2 and phenylsilane to generate N-methylated amines .

Biochemical Pathways

The biochemical pathways affected by TMP are those involved in the synthesis of the aforementioned compounds. For example, the allylic amination of allylic chlorides leads to the formation of allylated tertiary amines . Similarly, the oxidation of heterocyclic thiols in the presence of iodine results in the production of sulfenamide compounds .

Result of Action

The molecular and cellular effects of TMP’s action depend on the specific reactions it is involved in. For instance, in the synthesis of allylated tertiary amines, TMP acts as a base to deprotonate the allylic chloride, leading to the formation of a new carbon-nitrogen bond . In the production of sulfenamide compounds, TMP reacts with heterocyclic thiols to form a new sulfur-nitrogen bond .

Action Environment

The action, efficacy, and stability of TMP can be influenced by various environmental factors. For instance, the presence of other reactants and catalysts, the pH of the reaction medium, and the temperature and pressure conditions can all affect the rate and outcome of the reactions TMP is involved in . Furthermore, TMP is a stable compound over a wide range of temperatures, with a boiling point of 152°C and a melting point of -59°C , indicating that it can maintain its activity under various environmental conditions.

Safety and Hazards

Direcciones Futuras

2,2,6,6-Tetramethylpiperidine has been used in the synthesis of various compounds, including allylated tertiary amines, hydroxylamines, and sulfenamide compounds . It has also been used in the preparation of metallo-amide bases and selective generation of silylketene acetals . Future research may explore new applications and synthesis methods for this compound.

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGAJGJIURJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061113 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.98 [mmHg] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,2,6,6-Tetramethylpiperidine | |

CAS RN |

768-66-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpempidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2,6,6-tetramethylpiperidine?

A1: The molecular formula of 2,2,6,6-tetramethylpiperidine is C9H19N, and its molecular weight is 141.26 g/mol.

Q2: What are the key spectroscopic characteristics of 2,2,6,6-tetramethylpiperidine and its derivatives?

A2: Researchers utilize various spectroscopic techniques to characterize 2,2,6,6-tetramethylpiperidine derivatives. These include:

- 1H NMR: This technique is valuable for determining the structure and purity of the compounds, as demonstrated in the synthesis of poly(ethylene oxide) with pending 2,2,6,6-tetramethylpiperidine-1-oxyl groups. []

- Electron Spin Resonance (ESR): This technique is particularly useful for studying the nitroxide derivatives of 2,2,6,6-tetramethylpiperidine, like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). ESR provides information about the spin exchange behavior [], rotational correlation times [], and interactions with other molecules. [, ]

- FT-IR: This technique helps identify functional groups and analyze the coordination behavior of 2,2,6,6-tetramethylpiperidine-based ligands in metal complexes. []

Q3: How does the solubility of 2,2,6,6-tetramethylpiperidine derivatives impact their applications?

A3: The solubility of 2,2,6,6-tetramethylpiperidine derivatives varies depending on the substituents. For instance, the low solubility of 4-hydroxy-2,2,6,6-tetramethylpiperidine oxy groups in solvents at low temperatures can be problematic. Combining them with other nitroxyl compounds can enhance solubility and broaden their application range. [] The choice of counterions can also significantly impact the nanodispersibility of 2,2,6,6-tetramethylpiperidine-1-oxyl-oxidized cellulose in various solvents. Bulky quaternary alkylammonium counterions were found to be particularly effective in enhancing nanodispersibility. []

Q4: What are the typical applications of 2,2,6,6-tetramethylpiperidine derivatives in materials science?

A4: These compounds, particularly the nitroxide derivatives like TEMPO, are widely utilized in polymer chemistry and materials science. Applications include:

- Polymerization Control: They act as efficient mediators in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP), enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. [, , , , ]

- Polymer Stabilizers: Hindered amine light stabilizers (HALS) derived from 2,2,6,6-tetramethylpiperidine exhibit excellent performance in protecting polymers against photodegradation caused by UV light. This protection mechanism involves the scavenging of free radicals generated during photo-oxidation processes. [, , ]

Q5: How are 2,2,6,6-tetramethylpiperidine derivatives used in organic synthesis?

A5: 2,2,6,6-Tetramethylpiperidine derivatives, particularly the nitroxide radical TEMPO, find diverse applications in organic synthesis as catalysts and reagents:

- Oxidation Reactions: TEMPO and its derivatives are efficient catalysts for the selective oxidation of alcohols to aldehydes and ketones. [, , , ] They participate in catalytic cycles, often with co-oxidants, to facilitate the oxidation process.

- Transition-Metal-Free Coupling Reactions: TEMPO can act as an oxidant in transition-metal-free Sonogashira-type coupling reactions, enabling the formation of carbon-carbon bonds between aryl and alkynyl Grignard reagents. []

Q6: How is computational chemistry employed in research related to 2,2,6,6-tetramethylpiperidine derivatives?

A6: Computational methods provide valuable insights into the properties and behavior of these compounds. Key applications include:* Conformational Analysis: Molecular mechanics calculations help determine the preferred conformations of 2,2,6,6-tetramethylpiperidine derivatives. For instance, studies have revealed the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine. []* Spin Density Calculations: Quantum chemical calculations are employed to understand the electronic structure and spin density distribution in nitroxide radicals derived from 2,2,6,6-tetramethylpiperidine. This information is crucial for interpreting their ESR spectra and understanding their reactivity. []

Q7: How does the structure of 2,2,6,6-tetramethylpiperidine derivatives influence their reactivity?

A7: Modifications to the 2,2,6,6-tetramethylpiperidine core structure significantly impact the properties and reactivity of its derivatives.

Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring strongly influences the reactivity of nitroxide radicals. For instance, electron-withdrawing groups like acyl or carbonyl groups can enhance the oxidizing ability of the nitroxide. []* N-Alkoxy Substituents:* The size and structure of the N-alkoxy substituent in N-alkoxy-2,2,6,6-tetramethylpiperidine derivatives affect their performance as polymerization mediators. []

Q8: What analytical methods are commonly employed to characterize and quantify 2,2,6,6-tetramethylpiperidine derivatives?

A8: A range of analytical techniques are crucial for studying these compounds:* Chromatographic Methods: Size exclusion chromatography (SEC) is widely used to determine the molecular weight and molecular weight distribution of polymers synthesized using 2,2,6,6-tetramethylpiperidine derivatives as mediators. [, ]* Spectroscopic Methods: As mentioned earlier, 1H NMR, ESR, and FT-IR spectroscopy are indispensable tools for structural characterization, studying electronic properties, and analyzing interactions with other molecules.

Q9: What biological applications have been explored for 2,2,6,6-tetramethylpiperidine derivatives?

A9: While this set of papers focuses primarily on chemical applications, some derivatives have shown potential in biological contexts:* Antioxidant Activity: Redox nanoparticles prepared using 2,2,6,6-tetramethylpiperidine-1-oxyl-containing polymers have demonstrated significant antioxidant activity in zebrafish embryos, protecting them from ROS-induced damage. []* Drug Delivery: Amphiphilic block copolymers incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl units have been investigated as potential drug delivery vehicles. []

Q10: What are the potential advantages of using chitosan-based bacteriostatic agents modified with 2,2,6,6-tetramethylpiperidine-1-oxyl in strawberry preservation?

A10: Research indicates that modifying chitosan with 2,2,6,6-tetramethylpiperidine-1-oxyl and cinnamaldehyde can enhance its solubility and reduce viscosity, making it a promising candidate for a green and safe strawberry preservative. [] The modified chitosan exhibited good antibacterial activity, extended the shelf life of strawberries, and improved their quality attributes.

Q11: How can mild electric contact poling enhance the piezoelectric properties of cellulose nanocrystals films prepared from 2,2,6,6-tetramethylpiperidine-1-oxyl oxidized cellulose?

A11: Studies on 2,2,6,6-tetramethylpiperidine-1-oxyl oxidized cellulose nanocrystals (TOCNCs) films show that mild electric contact poling can effectively induce a longitudinal piezoelectric coefficient (d33) in these films. [] This process enhances their potential for use in piezoelectric flexible sensors and other electronic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)

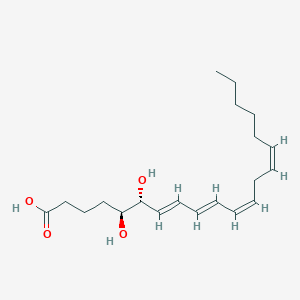

![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)